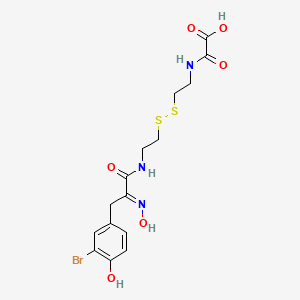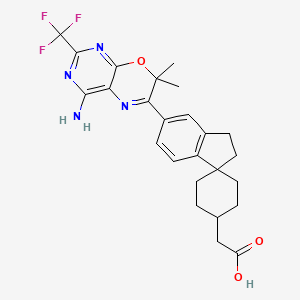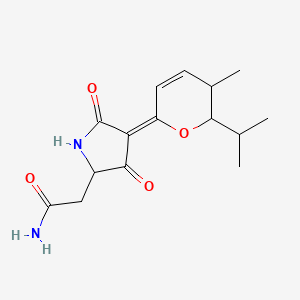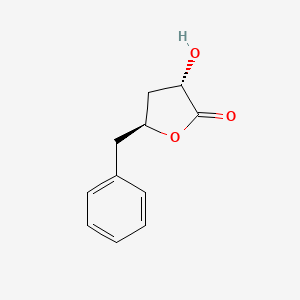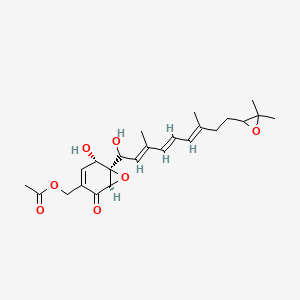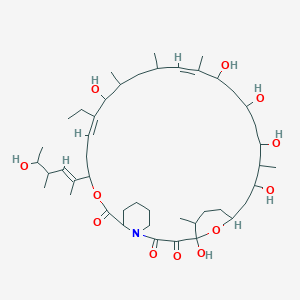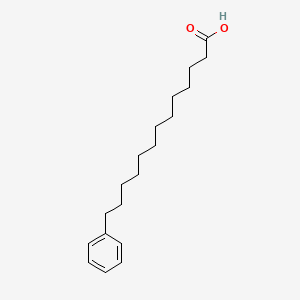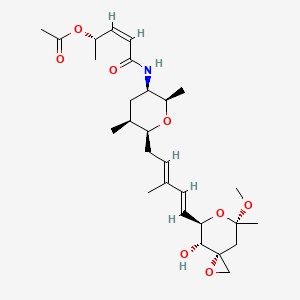
stolonic acid B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
stolonic acid B is a natural product found in Stolonica with data available.
Scientific Research Applications
Antiproliferative Activity
Stolonic acid B, along with stolonic acid A, are cyclic peroxides isolated from an Indian Ocean ascidian Stolonica species. These compounds have demonstrated significant antiproliferative activity against human melanoma and ovarian tumor cell lines. The IC(50) values were approximately 0.05-0.1 microg/mL, indicating a strong potential for cancer treatment research (Davies-Coleman et al., 2000).
Effects on Plant Tubers and Stolons
While not directly related to stolonic acid B, research on the effects of various compounds on potato stolons and tubers provides insight into stolon growth and development. For instance, jasmonic acid has been shown to significantly induce tuberization in potato stolons cultured in vitro (Pelacho & Mingo-Castel, 1991). Similarly, elevated CO2 concentration has been found to enhance stolon growth in creeping bentgrass, a stoloniferous perennial grass species (Xu et al., 2018). These studies contribute to a broader understanding of stolon-related processes in plants, which might be relevant when considering the broader applications of stolonic acid B.
properties
Product Name |
stolonic acid B |
|---|---|
Molecular Formula |
C26H44O5 |
Molecular Weight |
436.6 g/mol |
IUPAC Name |
2-[(3S,6S)-6-[(2S,5R)-5-[(9Z,11Z)-hexadeca-9,11-dienyl]oxolan-2-yl]dioxan-3-yl]acetic acid |
InChI |
InChI=1S/C26H44O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-17-19-24(29-22)25-20-18-23(30-31-25)21-26(27)28/h5-8,22-25H,2-4,9-21H2,1H3,(H,27,28)/b6-5-,8-7-/t22-,23+,24+,25+/m1/s1 |
InChI Key |
GAPWLWSFQQHPET-RABNHCQVSA-N |
Isomeric SMILES |
CCCC/C=C\C=C/CCCCCCCC[C@@H]1CC[C@H](O1)[C@@H]2CC[C@H](OO2)CC(=O)O |
Canonical SMILES |
CCCCC=CC=CCCCCCCCCC1CCC(O1)C2CCC(OO2)CC(=O)O |
synonyms |
stolonic acid B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



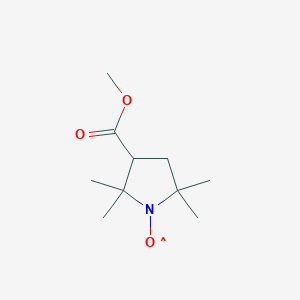
![[(1S,3R)-3-[(1Z,3Z,5R,7R,8R,9E)-8-(2-aminoethyl)-10-[(2S,3S)-3-ethyl-6-oxo-2,3-dihydropyran-2-yl]-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] (6S)-6-methyloctanoate](/img/structure/B1247498.png)


